Ethyl 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core. The compound is distinguished by:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent at position 3.
- A methylamino linker bridging the pyridine and pyrrolopyrazole moieties.
- An ethyl carboxylate group at position 2.
The presence of electron-withdrawing groups (Cl, CF₃) enhances its polarity and metabolic stability, while the pyridine ring may improve binding affinity to biological targets .
Properties
IUPAC Name |
ethyl 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O4/c1-3-28-14(27)10-8-9(21-22-10)13(26)24(12(8)25)23(2)11-7(16)4-6(5-20-11)15(17,18)19/h4-5,8-9,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHBIIWQWDTADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H13ClF3N5O4
- Molar Mass : 419.74 g/mol
- CAS Number : 321522-13-8
The compound features a complex structure that includes a pyridine ring and a hexahydropyrrolo[3,4-c]pyrazole moiety, which are significant in conferring biological activity.
The compound's biological activity can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or other signaling pathways that could modulate cellular responses.
Anticancer Activity
Recent research has highlighted the compound's promising anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values below 10 µM .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | <10 | Apoptosis induction |
| A549 | <10 | Cell cycle arrest |
Case Studies
- In Vivo Efficacy : A study involving xenograft models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. Tumors treated with the compound showed increased apoptosis markers and decreased proliferation indices .
- Combination Therapy : The compound has been evaluated in combination with standard chemotherapy agents. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that warrants further investigation .
Toxicity and Safety Profile
While initial findings are promising, toxicity assessments are crucial for understanding the safety profile of the compound:
- Acute Toxicity Studies : Animal models have been utilized to determine the LD50 values, which indicate a moderate safety margin at therapeutic doses.
- Long-term Effects : Ongoing studies aim to assess potential long-term effects on organ systems and overall health.
Comparison with Similar Compounds
Substituent-Driven Structural Variations
Key Observations :
- Pyridine vs. This may enhance interactions with enzymatic targets .
- Methylamino Linker: Unlike direct aryl attachments (e.g., 3a, ), the methylamino group adds conformational flexibility, which could optimize binding to receptors .
Physicochemical Properties
Research Findings and Implications
Synthetic Feasibility : The compound’s complex substituents require multi-step synthesis, but MHR and palladium-catalyzed coupling methods () offer viable pathways.
Bioactivity Optimization: Compared to phenyl analogs, the pyridine-methylamino group may reduce off-target effects while improving selectivity .
Thermal Stability : The CF₃ group likely increases thermal stability, as seen in analogs like Ethiprole (decomposition >190°C) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The compound can be synthesized via cyclocondensation reactions followed by functional group modifications. Key steps include:
- Cyclocondensation : Reacting precursors (e.g., ethyl 2-cyano-3-ethoxyacrylate) with hydrazine derivatives under reflux in alcoholic media .
- Purification : Use flash chromatography (e.g., Biotage Isolera One system) with gradients like hexane/AcOEt (100% to 40:60) to isolate pure products. This method achieved yields up to 80% for structurally similar pyrrolo-pyrazole derivatives .
- Crystallization : Wash solids with Et₂O or CHCl₃/Et₂O mixtures to remove impurities .
Q. How should researchers characterize this compound spectroscopically?
- ¹H/¹³C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.51–7.25 for phenyl groups) and coupling patterns (AX systems for diastereotopic protons) .
- Mass Spectrometry (MS) : Use ESI- or ESI+ modes to confirm molecular weight. For example, a similar compound showed [M-1]⁻ at m/z 314.68 .
- Elemental Analysis : Verify C, H, N content (e.g., C: 60.83% vs. calc. 60.94% for derivative 3b) .
Advanced Research Questions
Q. How can substituent effects on the pyrrolo-pyrazole core influence reactivity and spectral data?
Substituents like chloro, trifluoromethyl, or pyridinyl groups alter electronic and steric properties:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce electron density on the pyrazole ring, affecting reaction rates in nucleophilic substitutions .
- Spectral Shifts : In ¹H NMR, substituents on the pyridine ring (e.g., 3-chloro-5-CF₃) deshield adjacent protons, causing downfield shifts .
- Methodological Tip : Compare spectral data across analogs (e.g., 3a vs. 3b in ) to identify substituent-specific trends .
Q. How to resolve contradictions in spectral data between synthetic batches?
- Step 1 : Verify purity via HPLC or TLC. Impurities from incomplete purification (e.g., residual EtOAc) may obscure signals .
- Step 2 : Re-examine reaction conditions. For example, varying reflux times or solvent ratios can lead to byproducts with overlapping NMR peaks .
- Step 3 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals, especially in diastereomeric mixtures .
Q. What computational methods aid in predicting the compound’s photophysical or biological properties?
- DFT Calculations : Optimize geometry and predict electronic transitions (e.g., HOMO-LUMO gaps) to guide fluorescence studies .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. This is critical for drug discovery applications .
- Tip : Validate computational results with experimental data (e.g., UV-Vis spectroscopy for fluorescence) .
Q. How to design experiments for optimizing reaction conditions?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, flow chemistry systems enable precise control of residence time and mixing .
- Case Study : A flow-chemistry approach for diazomethane synthesis reduced side reactions by 30% via controlled reagent addition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
